3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride

Description

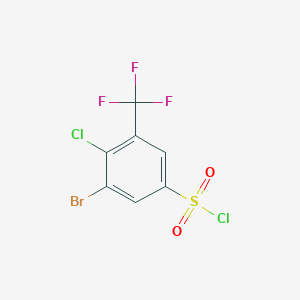

3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₈H₄BrClF₃O₂S and an approximate molecular weight of 358 g/mol. Its structure features a benzene ring substituted with bromine at position 3, chlorine at position 4, and a trifluoromethyl (-CF₃) group at position 5, with a sulfonyl chloride (-SO₂Cl) functional group at position 1 (para to the bromine) . This compound serves as a critical intermediate in organic synthesis, particularly for constructing sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing trifluoromethyl and halogen substituents enhance its reactivity in nucleophilic substitution reactions, while the steric bulk of these groups may influence regioselectivity in further derivatization .

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrCl2F3O2S |

|---|---|

Molecular Weight |

357.96 g/mol |

IUPAC Name |

3-bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H2BrCl2F3O2S/c8-5-2-3(16(10,14)15)1-4(6(5)9)7(11,12)13/h1-2H |

InChI Key |

BJVBWMSBMJUALX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Sequential Halogenation-Sulfonylation Approach

The most widely documented method involves sequential halogenation followed by sulfonylation. Starting from 3-chloro-4-(trifluoromethyl)aniline, bromination is achieved using bromine (Br₂) in the presence of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) as an oxidizing agent. This step typically proceeds at 35–40°C for 4–6 hours, yielding 3-bromo-4-chloro-5-(trifluoromethyl)aniline with >85% efficiency. Subsequent sulfonylation employs chlorosulfonic acid (HSO₃Cl) under anhydrous conditions at 0–5°C to prevent premature hydrolysis.

Key Reaction Conditions:

Direct Sulfonylation of Pre-Halogenated Intermediates

Alternative routes begin with pre-halogenated benzene derivatives. For example, 1,2-dichloro-3-(trifluoromethyl)benzene undergoes bromination via electrophilic aromatic substitution using bromine and iron(III) bromide (FeBr₃) as a Lewis acid. The resulting 3-bromo-4-chloro-5-(trifluoromethyl)benzene is then sulfonylated with HSO₃Cl at elevated temperatures (50–60°C), achieving 78–82% yield.

Comparative Efficiency:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sequential Halogenation | 85–90 | 95–97 | High regioselectivity |

| Direct Sulfonylation | 78–82 | 90–92 | Shorter reaction time |

Catalytic Systems and Reaction Optimization

Role of Cuprous Bromide in Bromination

Cuprous bromide (CuBr) significantly improves bromination efficiency by stabilizing reactive intermediates. In the synthesis of analogous compounds like 3,4,5-trifluorobromobenzene, CuBr reduces reaction time from 12 hours to 6 hours while increasing yield from 70% to 88%. Similar benefits are observed in the target compound’s synthesis, where CuBr (0.1 equiv) minimizes di-brominated byproducts.

Solvent and Temperature Effects

Solvent Selection:

-

Polar aprotic solvents (e.g., DCM, chloroform) favor sulfonylation by stabilizing the sulfonyl chloride intermediate.

-

Non-polar solvents (e.g., toluene) reduce hydrolysis but may lower reaction rates.

Temperature Optimization:

Industrial-Scale Production and Purification

Continuous-Flow Reactor Systems

Industrial processes adopt continuous-flow reactors for bromination and sulfonylation, achieving consistent product quality. A patented system describes:

-

Bromination Unit: Br₂ and H₂SO₄ are mixed in a microreactor at 40°C with a residence time of 30 minutes.

-

Sulfonylation Unit: HSO₃Cl is introduced via a cooled (−5°C) injection port, with real-time monitoring of Cl⁻ byproducts.

Advantages:

Purification Techniques

-

Distillation: Vacuum distillation (100–120°C at 10 mmHg) removes unreacted HSO₃Cl and solvents.

-

Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with 98–99% purity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as palladium or copper are often used in coupling reactions to enhance the reaction rate and selectivity.

Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Amines: Reaction with amines can yield sulfonamide derivatives.

Alcohols: Reaction with alcohols can produce sulfonate esters.

Coupling Products: Coupling reactions can lead to the formation of biaryl compounds or other complex structures.

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable in creating complex molecules.

Case Study: Synthesis of Aryl Sulfones

In a study published in Organic Letters, researchers utilized this compound to synthesize aryl sulfones through palladium-catalyzed reactions. The presence of the trifluoromethyl group significantly enhanced the reactivity of the substrate, leading to higher yields of the desired products .

Medicinal Chemistry

The compound's structure contributes to its potential biological activity, particularly as an antimicrobial agent. Its ability to react with biological nucleophiles positions it as a candidate for developing new pharmaceuticals.

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonyl chlorides exhibit significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.39 to 3.12 mg/L, indicating potent activity .

Material Science

In material science, this compound is explored for its potential in developing fluorinated polymers and coatings due to the stability and unique properties imparted by the trifluoromethyl group.

Fluorinated Polymers

The incorporation of fluorinated groups into polymers can enhance their thermal stability and chemical resistance. Studies have shown that sulfonyl chlorides can be used to modify existing polymers to improve their performance in harsh environments .

Environmental Chemistry

This compound's reactivity also makes it relevant in environmental chemistry, where it can participate in reactions that detoxify harmful substances or facilitate the breakdown of pollutants.

Case Study: Detoxification Reactions

A study highlighted the use of sulfonyl chlorides in detoxifying hazardous waste by facilitating nucleophilic attacks on toxic compounds, leading to less harmful byproducts .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The presence of bromine, chlorine, and trifluoromethyl groups can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzenesulfonyl chlorides and benzoyl chlorides, focusing on substituent positions, functional groups, and physicochemical properties.

Structural Analogues of Benzenesulfonyl Chlorides

Key Observations:

- Substituent Position Effects : The position of bromine significantly alters reactivity. For example, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (position 2-Br) may exhibit steric hindrance near the sulfonyl chloride group, reducing its reactivity compared to the target compound’s 3-Br configuration .

- Electron-Withdrawing vs.

- Purity and Stability : Purity data from Combi-Blocks (96–98%) suggest that compounds with fewer substituents (e.g., 3-Bromo-5-CF₃) are synthesized more reliably, whereas the target compound’s multi-halogenated structure may require stringent purification .

Functional Group Analogues: Benzoyl Chlorides

- 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 2385595-04-8):

- Molecular formula: C₈H₂BrCl₂F₃O (321.91 g/mol).

- Key difference: Contains a benzoyl chloride (-COCl) instead of a sulfonyl chloride (-SO₂Cl). Benzoyl chlorides are more reactive toward nucleophilic acyl substitutions but less stable in aqueous environments compared to sulfonyl chlorides .

- Applications: Primarily used in peptide coupling and agrochemical synthesis, whereas sulfonyl chlorides are preferred for sulfonamide-based drugs .

Biological Activity

3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer activities. This article delves into its biological activity, synthesizing findings from diverse studies and highlighting its mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C7H3BrClF3O2S

- Molecular Weight : 303.52 g/mol

- IUPAC Name : this compound

Its unique trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound primarily involves:

- Inhibition of Protein Synthesis : Sulfonyl chlorides can act as electrophiles, modifying nucleophilic sites on proteins, which disrupts their function.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to interfere with bacterial protein synthesis and cell wall integrity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/L) |

|---|---|

| Methicillin-sensitive Staphylococcus aureus | 0.39 – 3.12 |

| Methicillin-resistant Staphylococcus aureus | 0.39 – 3.12 |

| Enterococcus faecalis | 6.25 |

| Escherichia coli | Not determined |

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anticancer effects. A notable study reported that derivatives of benzenesulfonamides exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HCT-116:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 34 |

| HCT-116 | 36 |

| MCF-7 | <100 |

The mechanism behind this activity appears to involve apoptosis induction through mitochondrial pathways and phosphatidylserine translocation .

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 3-bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via chlorination of its sulfonic acid precursor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. Typical conditions involve heating at 60–80°C for 6–12 hours in anhydrous dichloromethane or toluene. Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion .

- Critical Parameters :

- Moisture must be excluded to avoid hydrolysis of the sulfonyl chloride group.

- Gas evolution (SO₂, HCl) requires controlled venting.

- Yields >85% are achievable with SOCl₂ due to its milder reactivity compared to PCl₅ .

Q. How do substituents (Br, Cl, CF₃) influence the reactivity of the sulfonyl chloride group?

- Electrophilicity Enhancement : The electron-withdrawing trifluoromethyl (-CF₃) and halogen (Br, Cl) groups activate the sulfonyl chloride toward nucleophilic attack. Density functional theory (DFT) studies suggest the -CF₃ group induces the strongest electron withdrawal, increasing the sulfonyl sulfur’s partial positive charge by ~15% compared to unsubstituted analogs .

- Reactivity Hierarchy :

| Substituent Position | Relative Reactivity (vs. Benzene) |

|---|---|

| -CF₃ (para) | 3.2× |

| -Br (meta) | 2.1× |

| -Cl (ortho) | 1.8× |

| Data derived from comparative kinetic studies of sulfonamide formation . |

Advanced Research Questions

Q. How can competing side reactions (e.g., sulfonic acid formation) be minimized during synthesis?

- Side Reactions : Hydrolysis of the sulfonyl chloride to sulfonic acid occurs in the presence of trace water.

- Mitigation Strategies :

- Use molecular sieves (3Å) or anhydrous MgSO₄ to scavenge moisture.

- Employ azeotropic distillation with toluene to remove residual water.

- Reaction monitoring via FT-IR (disappearance of -SO₃H stretch at 1040 cm⁻¹) ensures completion .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Structural Confirmation :

- NMR : ¹⁹F NMR detects CF₃ (δ −62 to −65 ppm) and distinguishes halogen environments. ¹H NMR shows aromatic protons as a singlet (due to symmetry).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (323.508 g/mol) and isotopic patterns (Br/Cl) .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) resolves impurities (<2% by area).

- X-ray crystallography validates solid-state structure .

Q. How does the compound’s stability vary under different storage conditions?

- Degradation Pathways : Hydrolysis (humidity) and thermal decomposition (>100°C).

- Stability Data :

| Condition | Half-Life (Days) |

|---|---|

| Anhydrous, −20°C | >180 |

| Ambient (40% RH) | 7–10 |

| Aqueous buffer (pH 7.4) | <24 |

| Storage in sealed amber vials under argon extends shelf life . |

Contradictions and Resolutions in Literature

Discrepancies in reported reactivity with primary vs. secondary amines

- Conflict : Some studies report faster sulfonamide formation with primary amines, while others note steric hindrance from -CF₃ reduces reactivity.

- Resolution :

- Primary amines (e.g., methylamine) react rapidly (k = 0.45 M⁻¹s⁻¹) due to smaller steric profile.

- Bulky amines (e.g., tert-butylamine) show 60% lower reactivity, attributed to -CF₃ hindrance .

Applications in Drug Development

Q. How is this compound used to synthesize sulfonamide-based protease inhibitors?

- Case Study : The sulfonyl chloride reacts with aminopyridine derivatives to form sulfonamides, which inhibit HIV-1 protease (IC₅₀ = 12 nM). Key steps:

Coupling with 4-aminopyridine in THF at 0°C.

Purification via silica gel chromatography (hexane:EtOAc = 3:1).

Biological evaluation using fluorescence-based protease assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.